molecular formula C13H11N3O2 B11869574 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL

Cat. No.: B11869574
M. Wt: 241.24 g/mol
InChI Key: IMBJSVJDWRYXLK-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with a methoxy group at the 6th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation with methoxy derivatives under phase transfer catalysis conditions . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or phenyl groups.

Scientific Research Applications

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-methoxy-3-phenyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H11N3O2/c1-18-11-7-10-12(15-13(11)17)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,17)

InChI Key

IMBJSVJDWRYXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NC1=O)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

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